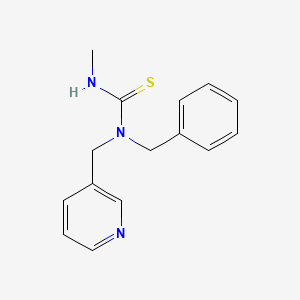
1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea is a chemical compound with the formula C15H17N3S. It is a pyridine derivative and its IUPAC name is 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . The reaction conditions often include the use of aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives.
Industrial Production Methods
While specific industrial production methods for N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of substituted thiourea derivatives.
Scientific Research Applications
N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea has several scientific research applications, including:
Structural Studies and Crystallography: Thiourea derivatives are studied for their crystal structures and molecular conformations.
Synthesis and Characterization of Derivatives:
Metal Ion Complexation and Coordination Chemistry: Thiourea compounds are known for their ability to complex with metal ions.
Electronic Properties and Conformational Analysis: Studies investigate the electronic properties and intramolecular hydrogen bonding in thiourea derivatives.
Herbicidal and Antifungal Applications: Some thiourea derivatives have shown potential in agricultural applications.
Mechanism of Action
The mechanism of action of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets and pathways. Thiourea derivatives are known to inhibit certain enzymes and disrupt cellular processes. For example, some derivatives inhibit tyrosinase, an enzyme involved in melanin synthesis . The specific molecular targets and pathways depend on the derivative and its application.
Comparison with Similar Compounds
N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea can be compared with other similar compounds, such as:
N-Benzoyl-N’-(3-methylpyrid-2-yl)thiourea: Known for its herbicidal properties.
Pyrimidine derivatives with (pyridin-3-ylmethyl)thio moieties: Exhibiting significant antifungal activity.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea.
Properties
IUPAC Name |
1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-16-15(19)18(11-13-6-3-2-4-7-13)12-14-8-5-9-17-10-14/h2-10H,11-12H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMRJWBOXYJVMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(CC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
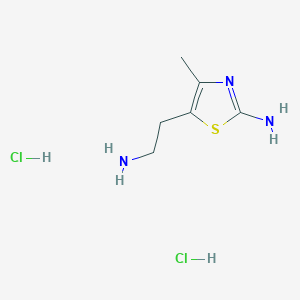
![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)
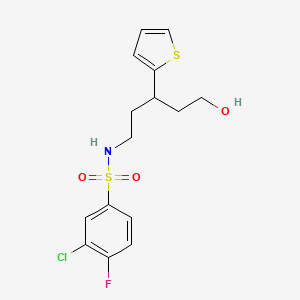
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)
![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)

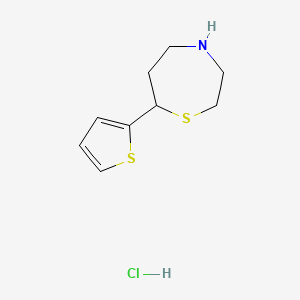
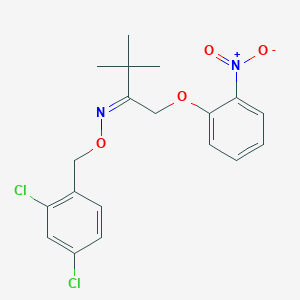
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(1,2-benzoxazol-3-yl)methanesulfonamide](/img/structure/B2392920.png)
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)
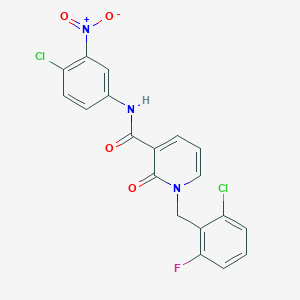

![N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2392928.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B2392932.png)
